1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine is a compound that features a cyclohexane ring bonded to an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.
Vorbereitungsmethoden
The synthesis of 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with an imidazole derivative in the presence of a reducing agent. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazole ring are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s imidazole ring is known to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent, given the biological activity of imidazole derivatives.
Wirkmechanismus
The mechanism of action of 1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzymes involved in inflammation or microbial growth .
Vergleich Mit ähnlichen Verbindungen
1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine can be compared to other imidazole-containing compounds, such as:
Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme activity.
Metronidazole: An antimicrobial agent used to treat infections, featuring an imidazole ring.
Clotrimazole: An antifungal medication with an imidazole structure.
What sets this compound apart is its unique combination of a cyclohexane ring and an imidazole ring, which may confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H17N3 |
---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
1-(4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H17N3/c10-9(4-2-1-3-5-9)8-11-6-7-12-8/h1-7,10H2,(H,11,12) |
InChI-Schlüssel |
KDDZFFJIRXSWJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=NCCN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.